5-Bromo-3-(2-chlorophenyl)-1H-indazole
Description
Contextualizing Indazole Derivatives in Contemporary Medicinal Chemistry
Indazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning they are a class of compounds that can bind to a variety of biological targets with high affinity. researchgate.net This versatility has led to their investigation and application in a wide array of therapeutic areas. The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole ring, is a key feature in numerous synthetic compounds with a broad spectrum of pharmacological activities. nih.gov
These activities include, but are not limited to:
Anticancer: Many indazole derivatives have been developed as potent anticancer agents. nih.gov For example, some compounds have shown inhibitory effects against various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells. nih.gov
Anti-inflammatory: The structural similarity of indazoles to biomolecules like adenine and guanine allows them to interact readily with biological systems, leading to anti-inflammatory effects. evitachem.com
Antimicrobial: Research has demonstrated the efficacy of certain indazole derivatives against various bacterial and fungal strains. researchgate.net
Antiprotozoal and Antiviral: The indazole scaffold has been incorporated into molecules designed to combat protozoal infections and viral diseases, including HIV. nih.gov
The significance of this class of compounds is underscored by the number of indazole-based therapeutics that are either in clinical use or undergoing clinical trials. nih.gov
Rationale and Significance of Investigating 5-Bromo-3-(2-chlorophenyl)-1H-indazole
The specific structure of this compound provides a compelling rationale for its scientific investigation. The rationale stems from the strategic placement of its functional groups, each of which is known to influence the physicochemical and biological properties of a molecule.
The Indazole Core: As established, the 1H-indazole core is a well-validated pharmacophore associated with a diverse range of biological activities. nih.gov
The 3-Aryl Substitution: The presence of a phenyl group at the 3-position of the indazole ring is a common feature in many biologically active compounds. The substitution pattern on this aryl ring can significantly modulate the compound's activity. The presence of a chlorine atom at the ortho position of the phenyl ring introduces specific electronic and steric properties that can influence how the molecule interacts with its biological targets.
The 5-Bromo Substitution: Halogenation, particularly bromination, at the 5-position of the indazole ring is a key structural modification in many pharmaceutical compounds. The bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor.
The combination of these structural features in this compound makes it a promising candidate for screening in various biological assays, particularly in the search for new therapeutic agents. Research is ongoing to optimize its synthesis and to fully explore its range of biological activities. evitachem.com
Overview of Key Research Trajectories and Academic Contributions
While specific, in-depth research publications focusing solely on this compound are limited in the public domain, the academic contributions to the broader class of 3-aryl-indazoles and 5-bromo-indazoles provide a framework for understanding its potential research trajectories.
Current research in this area can be broadly categorized as follows:
Synthetic Methodologies: A significant portion of the research on related compounds focuses on the development of efficient and novel synthetic routes. For instance, the Suzuki coupling reaction is a common method used to introduce aryl groups at various positions on the indazole ring. One general approach involves the synthesis of a 5-bromo-1H-indazol-3-amine intermediate, which can then be coupled with substituted boronic acid esters to yield the desired 3-aryl-indazole derivative. nih.gov
Antiproliferative and Anticancer Studies: A major trajectory for related indazole derivatives is the investigation of their anticancer potential. For example, studies on other substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated significant antiproliferative activity against a panel of human tumor cell lines. nih.gov Some of these compounds have been shown to induce cell cycle arrest, highlighting their potential as anticancer agents. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: A key aspect of the academic contribution is the systematic exploration of how different substituents on the indazole and aryl rings affect the biological activity of the compounds. These SAR studies are crucial for the rational design of more potent and selective drug candidates. For instance, research on indazole-3-carboxamides has shown that the specific regiochemistry of the amide linker is critical for their activity as calcium-release activated calcium (CRAC) channel blockers, which are important in modulating mast cell function in inflammatory diseases. nih.gov
The research on compounds structurally related to this compound suggests that future investigations into this specific molecule will likely focus on its synthesis, its potential as an anticancer agent, and detailed SAR studies to elucidate the key structural features responsible for its biological activity.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 163434-09-1 |
| Molecular Formula | C13H8BrClN2 |
| Molecular Weight | 307.57 g/mol |
| Class | Indazole Derivative |
Structure
2D Structure
3D Structure
Properties
CAS No. |
163434-09-1 |
|---|---|
Molecular Formula |
C13H8BrClN2 |
Molecular Weight |
307.57 g/mol |
IUPAC Name |
5-bromo-3-(2-chlorophenyl)-1H-indazole |
InChI |
InChI=1S/C13H8BrClN2/c14-8-5-6-12-10(7-8)13(17-16-12)9-3-1-2-4-11(9)15/h1-7H,(H,16,17) |
InChI Key |
WQHYOOYNUPMHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 5 Bromo 3 2 Chlorophenyl 1h Indazole and Its Analogs
Diverse Synthetic Routes and Reaction Optimizations
The assembly of the target compound can be approached through two primary strategies: (A) initial formation of a substituted indazole core followed by late-stage functionalization, or (B) a convergent synthesis where the key substituents are incorporated into the precursors prior to the final cyclization step.
Cyclization Strategies for Indazole Core Formation
The formation of the bicyclic indazole ring is the cornerstone of the synthesis. Several classical and modern cyclization methods are employed, each with distinct advantages concerning substrate scope and reaction conditions.
Reductive Cyclization: A common approach involves the reductive cyclization of ortho-nitrobenzyl derivatives. For instance, the Cadogan-Sundberg reaction utilizes trivalent phosphorus reagents, like triethyl phosphite, to deoxygenate an o-nitro precursor, triggering cyclization to form the indazole ring. wikipedia.orgsynarchive.comnih.gov This method is robust but often requires high temperatures.
Intramolecular C-N Bond Formation: Many strategies rely on the intramolecular coupling of a suitably functionalized benzene (B151609) ring. This can involve the cyclization of o-haloaryl N-sulfonylhydrazones, often catalyzed by copper salts such as Cu(OAc)₂·H₂O. nih.gov Another prominent method is the palladium-catalyzed intramolecular amination of hydrazones derived from o-halobenzaldehydes or o-haloketones. scilit.com
Condensation and Cyclization: A direct route involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. For example, the reaction of a (4-bromophenyl)hydrazine (B1265515) with 2-chlorobenzaldehyde (B119727) would form a hydrazone intermediate, which can then be cyclized under acidic or thermal conditions to yield the 3-aryl-1H-indazole core. researchgate.net
[3+2] Cycloaddition: Modern approaches include the 1,3-dipolar cycloaddition between an aryne and a diazo compound. organic-chemistry.orgacs.org In this context, an in-situ generated benzyne (B1209423) derived from a bromo-substituted precursor could react with a diazo compound bearing the 2-chlorophenyl group to construct the desired indazole framework. nih.gov
Functionalization Approaches for Bromo and Chlorophenyl Substituents
The introduction of the specific bromo and 2-chlorophenyl groups at the C5 and C3 positions, respectively, is critical and can be achieved either before or after the formation of the indazole core.
Pre-functionalized Precursors: A highly effective strategy involves using starting materials that already contain the required substituents. For the synthesis of the target compound, this could involve using 4-bromo-2-halobenzonitrile or 4-bromophenylhydrazine as a starting point, ensuring the bromine atom is correctly positioned at C5 of the final indazole ring. nih.govnih.gov
C3-Arylation via Cross-Coupling: The most versatile method for installing the 3-(2-chlorophenyl) group is through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly prevalent, involving the reaction of a 3-halo-indazole (e.g., 5-bromo-3-iodo-1H-indazole) with (2-chlorophenyl)boronic acid. ias.ac.in This reaction is typically catalyzed by a palladium complex. mdpi.com Halogenation at the C3 position, often with iodine or bromine, is a necessary preliminary step and can be achieved using reagents like N-iodosuccinimide (NIS) under basic conditions. chim.it
Direct C-H Arylation: Emerging techniques involve the direct C-H functionalization of the indazole core. While challenging at the C3 position due to its electronic properties, specialized catalyst systems are being developed to directly couple aryl halides with the C3-H bond of an existing 5-bromo-1H-indazole, thus offering a more atom-economical route. mdpi.com
Catalyst Systems and Reaction Condition Modulations
The choice of catalyst and reaction conditions is paramount for optimizing yield, selectivity, and reaction time.
Palladium Catalysis: Palladium complexes, such as Pd(OAc)₂ and Pd(PPh₃)₄, are the catalysts of choice for Suzuki-Miyaura cross-coupling reactions to form the C3-aryl bond. ias.ac.in The efficiency of these reactions is highly dependent on the choice of ligand, base, and solvent.
Copper Catalysis: Copper catalysts, including CuI and Cu(OAc)₂, are frequently used in intramolecular C-N bond-forming cyclization reactions and Chan-Evans-Lam (CEL) type N-arylations. nih.govnih.govresearchgate.net These reactions are often more cost-effective than their palladium-catalyzed counterparts.
Reaction Optimization: The optimization of these synthetic routes involves modulating various parameters. The choice of base (e.g., K₂CO₃, CsF, Et₃N), solvent (e.g., DMF, Dioxane, Toluene), and temperature can significantly influence the outcome of both the cyclization and cross-coupling steps. For instance, in Suzuki couplings, the use of a strong base like cesium fluoride (B91410) is often beneficial. ias.ac.in
Table 1: Comparison of Catalyst Systems for Key Synthetic Steps
| Synthetic Step | Catalyst System | Typical Reagents & Conditions | Advantages/Disadvantages |
|---|---|---|---|
| C3-Arylation | Palladium (e.g., Pd(OAc)₂) | (2-chlorophenyl)boronic acid, CsF, Dioxane, 80-110 °C | High efficiency, broad substrate scope; can be expensive. |
| C-N Cyclization | Copper (e.g., CuI) | L-proline (ligand), K₂CO₃, DMSO, 90-120 °C | Cost-effective, good for N-arylation; may require higher temperatures. |
| C-N Cyclization | Palladium (e.g., PdCl₂(dppf)) | NaOtBu, Toluene, Reflux | Effective for hydrazone cyclization; sensitive to air and moisture. |
Precursor Chemistry and Starting Material Selection
The selection of appropriate starting materials is dictated by the chosen synthetic pathway. A retrosynthetic analysis highlights several key precursors for 5-Bromo-3-(2-chlorophenyl)-1H-indazole.
Route 1 (Late-stage C3-Arylation): This approach disconnects the target molecule to 5-bromo-3-iodo-1H-indazole and (2-chlorophenyl)boronic acid . The indazole intermediate can be synthesized from 5-bromo-1H-indazole , which in turn is accessible from commercially available precursors like 4-bromo-2-methylaniline or 5-bromo-2-fluorobenzaldehyde . google.com
Route 2 (Convergent Cyclization): This pathway starts with simpler, functionalized building blocks. Key precursors would be 4-bromophenylhydrazine and 2-chlorobenzaldehyde . These would undergo condensation to form a hydrazone, followed by an oxidative cyclization to yield the final product.
Green Chemistry Principles in Compound Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. chemijournal.com The synthesis of indazole derivatives is increasingly adapting to these standards. researchgate.neteresearchco.com
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for both indazole formation and functionalization reactions compared to conventional heating.
Benign Solvents: Efforts are being made to replace hazardous solvents like DMF and chlorinated hydrocarbons. Greener alternatives such as polyethylene (B3416737) glycol (PEG), ionic liquids, or even water are being explored for transition metal-catalyzed reactions. unigoa.ac.in
Catalyst-Free Conditions: For certain cyclization reactions, metal-free conditions are being developed, often promoted by strong bases or acids, or by using mechanochemical methods like ball milling, which can proceed in the absence of bulk solvents. unigoa.ac.in
Analytical Verification of Synthetic Products
The unambiguous structural confirmation of this compound is essential. A combination of spectroscopic and analytical techniques is employed for this purpose. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for structural elucidation. ¹H NMR would confirm the presence and substitution pattern of the aromatic protons on both the indazole and chlorophenyl rings. ¹³C NMR would verify the total number of unique carbon atoms and their chemical environments.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the molecular formula. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine and one chlorine atom.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A characteristic N-H stretching band would be expected in the region of 3100-3300 cm⁻¹, confirming the presence of the 1H-indazole tautomer.
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the calculated values for the proposed structure to confirm its purity and elemental makeup.
Table 2: Anticipated Analytical Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the indazole and chlorophenyl rings; a broad singlet for the N-H proton. |
| ¹³C NMR | Approximately 12 distinct signals in the aromatic region (approx. 110-150 ppm) corresponding to the carbon atoms of the bicyclic and phenyl rings. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to C₁₃H₈BrClN₂; a characteristic isotopic pattern for Br and Cl. |
| IR (KBr, cm⁻¹) | N-H stretch (~3200 cm⁻¹), C=N and C=C stretches (~1500-1620 cm⁻¹), C-Br stretch (~550-650 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹). |
Preclinical Biological Investigations and Pharmacological Profiles of 5 Bromo 3 2 Chlorophenyl 1h Indazole
Evaluation of Compound Activity in In Vitro Systems
Cellular Proliferation and Viability Assays
The cytotoxic effects of 5-Bromo-3-(2-chlorophenyl)-1H-indazole, also referred to as compound 24 in some studies, have been evaluated in various cell lines to determine its impact on cell viability. In a study investigating its anti-influenza activity, the compound's cytotoxicity was assessed in Madin-Darby Canine Kidney (MDCK) cells and Human Embryonic Kidney 293T (HEK293T) cells. researchgate.net The majority of the tested indazole derivatives, including the class to which this compound belongs, were found to be non-toxic at the highest tested concentration of 100 μmol/L in MDCK cells, as determined by the MTT assay. researchgate.net Furthermore, the 50% cytotoxic concentration (CC50) in HEK293T cells was determined to be greater than 100 μmol/L, indicating a low potential for cytotoxicity in these cell lines. researchgate.net
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Result (CC50) |
|---|---|---|
| MDCK | MTT | > 100 µM |
Enzymatic Inhibition Studies
The primary enzymatic inhibition profile of this compound has been characterized in the context of its anti-influenza virus activity. This compound has been identified as an inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp) complex by targeting the interaction between the PA and PB1 subunits. researchgate.net In a minigenome luciferase reporter assay, which measures the activity of the influenza ribonucleoprotein complex, this compound demonstrated potent inhibition of the H1 polymerase with a 50% effective concentration (EC50) of 363 nM. researchgate.net This indicates a specific and high-potency inhibition of the viral polymerase activity.
Table 2: Enzymatic Inhibition by this compound
| Target Enzyme/Process | Assay | Result (EC50/IC50) |
|---|
While the broader indazole class of compounds has been investigated for the inhibition of other enzymes, such as kinases, specific enzymatic inhibition data for this compound against a wider panel of enzymes is not currently available in the public domain.
Receptor Binding Affinity Assessments
Detailed receptor binding affinity assessments for this compound are limited. However, its mechanism of action in inhibiting influenza virus replication involves binding to the PA protein, a component of the viral polymerase complex. researchgate.net Microscale thermophoresis has been used to quantify this interaction, revealing a binding affinity (Kd) of 1.88 μmol/L between the compound and the PA-C protein. researchgate.net This demonstrates a direct physical interaction with a key viral protein, which disrupts the formation of the functional polymerase complex.
Table 3: Protein Binding Affinity of this compound
| Protein Target | Assay | Result (Kd) |
|---|
Information regarding the binding affinity of this specific compound to other receptors, such as G-protein coupled receptors or nuclear receptors, is not available in the reviewed literature.
Modulation of Cellular Signaling Pathways
The direct effects of this compound on specific cellular signaling pathways have not been extensively detailed in available research. The primary focus of its characterization has been on its direct antiviral activity by inhibiting the influenza virus polymerase, which is a viral-specific process rather than a direct modulation of host cellular signaling pathways for therapeutic effect. Further research is required to determine if this compound has any off-target effects on key cellular signaling cascades such as the MAPK or NF-κB pathways.
Assessment in In Vivo Preclinical Models (Non-Human)
Efficacy Studies in Disease Models
The in vivo efficacy of this compound has been demonstrated in a mouse model of influenza A virus (A/PR/8/34(H1N1)) infection. researchgate.net In this model, the compound was shown to significantly reduce the lung viral titre. Specifically, on day 4 post-infection, the viral load in the lungs of treated mice was suppressed to 33% of that observed in the untreated control group. researchgate.net This reduction in viral replication indicates a potent antiviral effect in a living organism.
Furthermore, treatment with this compound also resulted in an improvement in the lung index, a measure of lung inflammation and damage. The degree of improvement was comparable to that achieved with oseltamivir (B103847) acid, a standard-of-care antiviral medication. researchgate.net These findings underscore the potential of this compound as a therapeutic agent for influenza infections.
Preclinical Pharmacodynamic Endpoints
While no specific data exists for this compound, preclinical pharmacodynamic studies on analogous indazole derivatives often focus on evaluating their effects on various physiological and pathological processes. The primary goals are to understand the mechanism of action and to identify the therapeutic potential of the compound. Common endpoints investigated for this class of molecules include:
Anticancer Activity: A significant area of research for indazole derivatives is their potential as anticancer agents. bohrium.comresearchgate.net Preclinical evaluations typically involve assessing the compound's ability to inhibit the proliferation of various cancer cell lines. mdpi.com Key pharmacodynamic endpoints would include the determination of IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%). Further studies might investigate the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). noblelifesci.com
Anti-inflammatory Effects: Indazole scaffolds are also explored for their anti-inflammatory properties. bohrium.com Preclinical assessments would measure the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, and the reduction of pro-inflammatory cytokine production in cellular and animal models of inflammation.
Antimicrobial Activity: The potential of indazole derivatives as antibacterial or antifungal agents is another area of investigation. nih.gov Pharmacodynamic endpoints would include determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic microorganisms.
Kinase Inhibition: Many indazole-containing compounds have been identified as kinase inhibitors, which are crucial in regulating cell signaling pathways. nih.gov Preclinical studies would aim to identify the specific kinases inhibited by the compound and determine the potency and selectivity of this inhibition. nih.gov
Table 1: Illustrative Preclinical Pharmacodynamic Endpoints for Indazole Derivatives
| Therapeutic Area | Pharmacodynamic Endpoint | Description |
| Oncology | Cell Proliferation (IC50) | Concentration of the compound that causes a 50% reduction in cancer cell growth. |
| Apoptosis Induction | Measurement of programmed cell death in cancer cells following treatment. | |
| Cell Cycle Arrest | Analysis of the compound's effect on the progression of the cell division cycle. | |
| Inflammation | COX Enzyme Inhibition | Assessment of the compound's ability to block the activity of COX-1 and COX-2 enzymes. |
| Cytokine Production | Measurement of the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) after treatment. | |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) | The lowest concentration of the compound that prevents visible growth of a microorganism. |
This table is for illustrative purposes and is based on general findings for the indazole class of compounds, not specific data for this compound.
Screening Platforms for Biological Activity Discovery
To identify the biological activities of novel compounds like this compound, various screening platforms are employed. These platforms allow for the rapid testing of a compound against a wide range of biological targets and cellular processes.
High-Throughput Screening (HTS): This is a primary method used in drug discovery to test a large number of compounds for a specific biological activity. researchgate.net HTS assays are typically automated and use miniaturized formats to allow for the rapid screening of compound libraries. For a compound like this compound, HTS could be used to screen for activity against a panel of kinases, G-protein coupled receptors (GPCRs), or to assess its cytotoxic effects on various cancer cell lines. wiley.com
Cell-Based Assays: These assays use living cells to evaluate the biological effects of a compound. reactionbiology.com They are crucial for understanding how a compound affects cellular functions in a more physiologically relevant context. nih.gov Common cell-based assays include cell viability assays (e.g., MTT or CellTiter-Glo assays), which measure the number of living cells after treatment, and reporter gene assays, which can measure the activation or inhibition of a specific signaling pathway. noblelifesci.com
Enzyme Inhibition Assays: If the compound is hypothesized to target a specific enzyme, in vitro enzyme inhibition assays are performed. semanticscholar.org These assays directly measure the ability of the compound to inhibit the activity of a purified enzyme. For indazole derivatives, this often includes kinase inhibition assays. nih.gov
Phenotypic Screening: This approach involves testing compounds for their ability to produce a desired change in the phenotype of a cell or an organism, without prior knowledge of the specific molecular target. mdpi.com This can be a powerful tool for discovering compounds with novel mechanisms of action.
Table 2: Common Screening Platforms for Discovering Biological Activity of Novel Compounds
| Screening Platform | Description | Example Application for Indazole Derivatives |
| High-Throughput Screening (HTS) | Automated testing of large compound libraries against specific targets. | Screening for kinase inhibitory activity against a panel of hundreds of kinases. |
| Cell-Based Assays | Use of living cells to assess the biological effects of a compound. | Measuring the cytotoxic effects on a panel of human cancer cell lines. |
| Enzyme Inhibition Assays | Direct measurement of a compound's ability to inhibit a specific enzyme. | Determining the IC50 value against a specific purified kinase enzyme. |
| Phenotypic Screening | Identifying compounds that produce a desired change in a cell or organism's phenotype. | Screening for compounds that inhibit the formation of tube-like structures by endothelial cells (an indicator of anti-angiogenic activity). |
This table provides a general overview of screening platforms and is not based on specific screening data for this compound.
Elucidation of Molecular Mechanisms and Specific Biological Targets of 5 Bromo 3 2 Chlorophenyl 1h Indazole
Identification and Validation of Primary Molecular Targets
There is currently no publicly available research that identifies and validates the primary molecular targets of 5-Bromo-3-(2-chlorophenyl)-1H-indazole. While other indazole derivatives have been shown to target a variety of proteins, including protein kinases such as VEGFR-2 and FGFR, as well as enzymes like DNA gyrase, this information cannot be directly extrapolated to this compound without specific experimental evidence. bohrium.comnih.govrsc.org Structure-activity relationship (SAR) studies on related 3-phenyl-1H-indazole derivatives suggest that substitutions on both the indazole ring and the phenyl ring can significantly influence biological activity, but specific targets for this compound have not been identified. mdpi.com
Downstream Signaling Cascade Interventions
Given the lack of information on its primary molecular targets, the effects of this compound on downstream signaling cascades have not been characterized. Understanding these pathways is contingent on first identifying the initial protein or molecule with which the compound interacts.
Mechanistic Studies on Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Perturbation)
No specific studies detailing the mechanistic effects of this compound on cellular processes such as apoptosis induction or cell cycle perturbation have been found in the public domain. While some indazole-containing compounds have been reported to induce apoptosis in cancer cell lines, the specific mechanisms and the involvement of this compound in such processes remain uninvestigated.
Ligand-Target Interaction Dynamics
Without an identified biological target, the ligand-target interaction dynamics of this compound cannot be described. Computational docking and molecular modeling studies, which provide insights into the binding modes and affinities of a compound to its target, have been performed for other indazole derivatives with known targets. derpharmachemica.com However, similar studies for this compound are not available.
Structure Activity Relationship Sar Studies of 5 Bromo 3 2 Chlorophenyl 1h Indazole Derivatives
Systematic Modification of the Indazole Core
The indazole core is a versatile scaffold in drug discovery, and its systematic modification has been a key strategy for optimizing biological activity. nih.gov Modifications often involve substitutions at the N1 and C3 positions of the indazole ring.
Research into indazole-3-carboxamides, for example, has shown that the regiochemistry of substituents is crucial for activity. A study on CRAC channel blockers demonstrated that an indazole-3-carboxamide (compound 12d in the study) actively inhibits calcium influx, whereas its reverse amide isomer (9c ) was completely inactive. nih.gov This highlights that the specific placement and orientation of functional groups at the C3 position, adjacent to the 2-chlorophenyl ring, are critical determinants of biological function. nih.gov
Furthermore, substitutions on the nitrogen atoms of the indazole ring (N-alkylation) are a common strategy. While the 1H-indazole tautomer is generally more stable, modifications at the N1 and N2 positions can significantly influence a compound's properties, including receptor affinity and metabolic stability. nih.govsemanticscholar.org For instance, in a series of serotonin (B10506) receptor agonists, the 1-methyl analog of an indazole-ethanamine was found to be markedly less potent at the 5-HT2A receptor compared to its 1H-indazole counterpart, demonstrating the sensitivity of the SAR to N1 substitution. nih.gov
Table 1: Impact of Indazole Core Modification on Biological Activity
| Compound Type | Modification | Biological Effect | Reference |
|---|---|---|---|
| Indazole-3-carboxamide | Amide linker at C3 | Critical for activity; reverse isomer is inactive. | nih.gov |
Influence of Bromo Substitution on Biological Activity
The presence and position of halogen atoms, particularly bromine, on the indazole nucleus can profoundly impact biological activity. The 5-bromo substitution, as seen in the parent compound, is often associated with enhanced potency.
In a study of novel serotonin receptor agonists, a 5-bromo substituted tetrahydropyridine-indazole derivative (VU6067416) was identified as a particularly potent analog. semanticscholar.orgnih.gov This compound demonstrated favorable pharmacokinetic properties, including low predicted hepatic clearance in human microsomes and a high potential for brain penetration. semanticscholar.org The bromine atom at the C5 position is thought to contribute significantly to the compound's high affinity for the receptor, potentially through halogen bonding interactions. nih.gov
Similarly, studies on other indazole derivatives have shown that the introduction of a bromo group can lead to excellent biological activity. For example, a derivative featuring a bromo group exhibited significant anti-inflammatory and analgesic properties. researchgate.net This recurring observation across different therapeutic targets underscores the strategic importance of the 5-bromo substituent in enhancing the biological profile of indazole-based compounds.
Impact of Substituents on the 2-Chlorophenyl Moiety
The 3-aryl substitution is a defining feature of this class of indazoles. The 2-chlorophenyl group at the C3 position plays a crucial role in orienting the molecule within a receptor's binding pocket and can engage in various intermolecular interactions.
SAR studies on related heterocyclic structures, such as diarylpyrazolyl thiadiazoles, have identified the 1-(2-chlorophenyl) substituent as a component of potent and selective cannabinoid-1 receptor antagonists. nih.gov While not indazoles, these findings illustrate the utility of the 2-chlorophenyl moiety in achieving high-affinity receptor binding. The chlorine atom can alter the electronic properties of the phenyl ring and participate in specific interactions, including halogen bonding, with receptor residues.
Modifying the substitution pattern on this phenyl ring is a standard approach in lead optimization. The introduction of different substituents (e.g., fluoro, methyl, methoxy (B1213986) groups) at various positions can fine-tune the compound's electronic and steric properties, thereby modulating its affinity, selectivity, and pharmacokinetic profile.
Stereochemical Considerations in SAR
Stereochemistry is a critical factor in the SAR of many biologically active molecules, as receptors are chiral environments. The differential activity of enantiomers is a well-established principle in pharmacology.
For indazole derivatives, stereoisomerism can lead to significant differences in biological activity. In a study of indazole-based GluN2B antagonists, the enantiomeric forms of 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol, denoted as (S)-10a and (R)-10a, were evaluated. The investigation revealed that the two enantiomers displayed higher and distinct inhibitory activities compared to the reference compound, ifenprodil, underscoring the importance of stereochemistry in receptor interaction. researchgate.net Although this example does not pertain to the exact parent compound, it clearly demonstrates that for indazoles with a chiral center, the spatial arrangement of substituents is a key determinant of potency and efficacy.
Table 2: Enantiomeric Activity in Indazole Derivatives
| Compound | Stereoisomer | Biological Activity | Reference |
|---|---|---|---|
| 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol | (S)-10a | Displayed high inhibitory activity | researchgate.net |
Integration of Computational Approaches in SAR Analysis
Modern SAR studies frequently integrate computational methods to rationalize experimental findings and guide the design of new analogs. Techniques such as molecular docking, Density Functional Theory (DFT), and quantitative SAR (QSAR) provide invaluable insights into ligand-receptor interactions and molecular properties. dovepress.commdpi.com
For indazole-based serotonin agonists, in silico docking studies have been employed to understand the binding modes of potent compounds like the 5-bromo derivative VU6067416. nih.gov These computational models suggested that the high potency of this analog may stem from a specific halogen-bonding interaction between the bromine atom and a phenylalanine residue (Phe2345.38) in the 5-HT2A receptor's orthosteric pocket. nih.gov
Furthermore, computational tools are used to analyze the fundamental electronic and structural properties of these molecules. DFT calculations can be used to determine optimized geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), which help in understanding charge distribution and reactivity. researchgate.net The use of energy framework calculations also allows for the visualization and quantification of intermolecular interactions that stabilize the compound within a crystal lattice or a binding site. mdpi.com This computational characterization provides a deeper understanding of the SAR at a molecular level.
Computational Chemistry and Molecular Modeling of 5 Bromo 3 2 Chlorophenyl 1h Indazole
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function. For indazole derivatives, which are known to inhibit a variety of protein kinases, molecular docking is crucial for predicting binding modes and affinities. nih.govnih.gov The 5-Bromo-3-(2-chlorophenyl)-1H-indazole scaffold is a suitable candidate for targeting the ATP-binding site of kinases, where the indazole core can act as a hinge-binder. nih.gov
Studies on structurally related indazole compounds have identified them as potent inhibitors of targets such as Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Akt kinase, all of which are significant in cancer therapy. nih.govnih.govnih.gov In a typical docking simulation, the indazole's N1 or N2 atom can form crucial hydrogen bonds with backbone amide groups in the hinge region of the kinase (e.g., with residues like Ala564 in FGFR1). nih.govnih.gov The 2-chlorophenyl group can occupy a hydrophobic pocket, while the 5-bromo substituent can be involved in halogen bonding or further hydrophobic interactions, enhancing binding affinity.
For instance, docking of indazole analogs into the active site of VEGFR-2 has shown key interactions with residues such as Cys919 (hinge region), Glu885, and Asp1046. nih.gov The binding energy, calculated by the docking software's scoring function, provides a quantitative estimate of the binding affinity, helping to rank potential inhibitors.
Table 1: Representative Molecular Docking Data for Indazole Analogs Against Kinase Targets
| Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| FGFR1 | 4V04 | Ala564, Asp641 | - | nih.gov |
| VEGFR-2 | 4ASD | Cys919, Glu885, Asp1046 | - | nih.gov |
| Renal Cancer Receptor | 6FEW | Not Specified | -8.5 to -9.5 | nih.gov |
Note: Specific binding energies for this compound are not publicly available and would require a dedicated computational study. The data presented is illustrative of typical results for related indazole scaffolds.
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational behavior of the ligand over time. nih.gov MD simulations are performed on the docked pose to assess whether the predicted interactions are maintained in a more physiologically relevant, solvated environment. researchgate.net
For a compound like this compound bound to a kinase, an MD simulation would typically run for several nanoseconds. bohrium.com Key analyses include:
Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess the stability of the system. A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues. Residues in the binding pocket that show low fluctuation are likely critical for the interaction with the ligand.
Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key hinge interactions.
Studies on other indazole derivatives have successfully used MD simulations to confirm the stability of docked complexes with targets like HIF-1α and COX-2, validating the initial docking predictions. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of indazole analogs, a QSAR model can identify the key physicochemical properties or structural features (descriptors) that govern their inhibitory potency against a specific target.
A typical QSAR study involves:
Data Set Compilation: A series of indazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is collected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric and electrostatic fields). researchgate.net
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation linking the descriptors to the biological activity. nih.gov
Validation: The model's predictive power is rigorously assessed using internal (cross-validation) and external validation techniques.
QSAR models developed for indazole derivatives as anticancer agents have shown high correlation coefficients (r²) and predictive abilities (q²). researchgate.net For example, a 2D-QSAR model for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors yielded a high correlation coefficient (r² = 0.9512) and strong internal (q² = 0.8998) and external (pred_r² = 0.8661) validation scores. researchgate.net Such models can highlight the importance of specific substitutions, like the presence of halogen atoms or particular aromatic groups, for enhancing activity. researchgate.netnih.gov
Table 2: Performance Metrics for a Representative QSAR Model of Indazole Derivatives
| Model Type | Statistical Parameter | Value | Interpretation | Reference |
|---|---|---|---|---|
| 2D-QSAR (MLR) | r² (Correlation Coefficient) | 0.9512 | Model explains over 95% of the variance in the training data. | researchgate.net |
| q² (Cross-validated r²) | 0.8998 | High internal predictive ability. | researchgate.net | |
| pred_r² (External Validation) | 0.8661 | High predictive ability for an external test set. | researchgate.net |
In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to avoid late-stage failures. In silico ADME prediction tools provide rapid evaluation of these pharmacokinetic parameters based on molecular structure. researchgate.neteurekaselect.com For this compound, these tools can predict its drug-likeness and potential liabilities.
Key predicted ADME properties include:
Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight (<500 Da), logP (<5), H-bond donors (<5), and H-bond acceptors (<10). Halogenated indazoles often comply with these rules. nih.govnih.gov
Solubility: Aqueous solubility is crucial for absorption. Predictions are often given as a logS value.
Gastrointestinal (GI) Absorption: Models predict the percentage of the compound absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound is likely to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions by assessing if the compound inhibits or is a substrate for major CYP enzymes (e.g., CYP2D6, CYP3A4).
Toxicity Predictions: Computational models can flag potential toxicities such as mutagenicity (AMES test), hepatotoxicity, or skin sensitization. nih.govnih.gov
Table 3: Predicted ADME Properties for a Representative Indazole Scaffold
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | ~322.6 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 3.5 - 4.5 | Indicates good lipophilicity for membrane permeability |
| H-Bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| H-Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | Yes/No (Varies by model) | Determines potential for CNS effects |
| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |
Note: These values are estimations based on the structure of this compound and typical predictions for similar heterocyclic compounds. nih.govresearchgate.netacs.org
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of a molecule. nih.gov For this compound, DFT can be used to calculate a variety of molecular properties that influence its biological activity.
Key parameters derived from DFT studies include:
Optimized Geometry: Calculation of the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, nucleophilic) regions, such as the indazole nitrogen atoms, and electron-poor (positive potential, electrophilic) regions, which are crucial for understanding intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution and intramolecular interactions, such as the partial charges on each atom (N1, N2), which can influence regioselectivity in chemical reactions. nih.gov
DFT studies on bromo-indazole carboxylates have been used to rationalize the regioselectivity of N1 versus N2 alkylation by calculating the partial charges and Fukui indices of the nitrogen atoms. nih.gov
Table 4: Representative Quantum Chemical Parameters Calculated via DFT
| Parameter | Typical Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.0 to -6.5 eV | Relates to electron-donating ability | nih.govresearchgate.net |
| LUMO Energy | -1.5 to -2.0 eV | Relates to electron-accepting ability | nih.govresearchgate.net |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 eV | Indicator of chemical reactivity and stability | nih.gov |
Virtual Screening Methodologies for Analog Discovery
Virtual screening is a powerful computational strategy for identifying novel "hit" compounds from large chemical libraries. nih.govresearchgate.net Starting with a known active compound like this compound or a target protein structure, virtual screening can discover structurally diverse analogs with potentially improved properties.
There are two main approaches:
Ligand-Based Virtual Screening (LBVS): When a 3D structure of the target is unavailable, LBVS uses the structure of a known active ligand as a template. A pharmacophore model is created, which defines the essential 3D arrangement of features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for activity. ugm.ac.idugm.ac.id This model is then used as a 3D query to search compound libraries for molecules that match the pharmacophore. ugm.ac.id
Structure-Based Virtual Screening (SBVS): When the target's 3D structure is known, large libraries of compounds are docked into the active site. The compounds are ranked based on their docking scores, and the top-ranking hits are selected for further investigation. This approach was successfully used to identify novel Akt kinase inhibitors. nih.gov
A typical virtual screening workflow to find analogs of this compound might involve using its structure to build a pharmacophore model, screening a commercial or in-house library of compounds, and then docking the resulting hits into a relevant kinase active site to refine the selection before synthesis and biological testing. ugm.ac.id
Medicinal Chemistry Endeavors and Drug Discovery Prospects of 5 Bromo 3 2 Chlorophenyl 1h Indazole
Lead Optimization Strategies for Enhanced Potency and Selectivity
Lead optimization is a critical phase in drug discovery, aiming to enhance the desirable properties of a lead compound to produce a clinical candidate. For 5-Bromo-3-(2-chlorophenyl)-1H-indazole, lead optimization strategies would theoretically focus on modifying its structure to improve potency against a specific biological target while minimizing off-target effects to enhance selectivity.
Key strategies for this compound would involve substitutions at various positions of the indazole ring and the phenyl group. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. For instance, the bromine atom at the 5-position of the indazole ring is a key feature. Altering this substituent to other halogens (e.g., chlorine, fluorine) or to electron-donating or electron-withdrawing groups could significantly impact binding affinity and selectivity.
Similarly, modifications to the 2-chlorophenyl group at the 3-position are crucial. The position and nature of the substituent on the phenyl ring can influence the molecule's conformation and its interaction with the target's binding pocket. For example, moving the chlorine atom to the meta or para position, or replacing it with other groups like methyl, methoxy (B1213986), or trifluoromethyl, could lead to derivatives with improved pharmacological profiles.
While specific lead optimization data for this compound is not extensively available in public literature, insights can be drawn from related indazole derivatives. For example, a high-throughput screening campaign identified the closely related 5-(2-chlorophenyl)indazole as an antagonist of the transient receptor potential A1 (TRPA1) ion channel. Subsequent optimization of this scaffold demonstrated that introducing a trifluoromethyl group at the 2-position of the phenyl ring, along with various substituents at the 6-position of the indazole ring, significantly improved in vitro activity. These findings suggest that similar systematic modifications to this compound could yield compounds with enhanced potency and selectivity for various targets.
Table 1: Hypothetical Lead Optimization Strategies for this compound
| Modification Site | Proposed Substituents | Rationale |
| Indazole Ring (5-position) | -F, -Cl, -CH3, -OCH3, -CF3 | To modulate electronic properties and steric interactions. |
| Phenyl Ring (2-position Cl) | -F, -Br, -CH3, -OCH3, -CF3 | To explore the impact of different substituents on binding. |
| Indazole Ring (N1-position) | -Alkyl chains, -Aryl groups | To improve pharmacokinetic properties and explore additional binding interactions. |
Design and Synthesis of Novel Analogs and Derivatives
The design and synthesis of novel analogs and derivatives are central to exploring the chemical space around a lead compound. For this compound, the synthesis of analogs would likely start from commercially available precursors. The general synthetic route to many indazole derivatives often involves the cyclization of appropriately substituted hydrazines or the modification of a pre-formed indazole core.
One common synthetic approach begins with a substituted 2-fluorobenzonitrile. For instance, the synthesis of 5-bromo-1H-indazol-3-amine starts from 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine (B178648) hydrate. This intermediate can then undergo further reactions, such as Suzuki coupling with various boronic acids or esters, to introduce different substituents at the 5-position.
To synthesize analogs of this compound, a plausible route would involve the reaction of a 5-bromo-substituted phenylhydrazine (B124118) with a 2-chlorobenzaldehyde (B119727) derivative, followed by cyclization. Alternatively, functionalization of the pre-formed 5-bromo-1H-indazole core at the 3-position could be achieved through various coupling reactions. The introduction of different aromatic or heterocyclic rings at the 3-position could lead to a diverse library of analogs for biological screening.
The introduction of different functional groups allows for the exploration of interactions with various biological targets. For example, the incorporation of basic amine functionalities can improve aqueous solubility and introduce potential salt-forming sites, which are often desirable properties for drug candidates. Studies on other indazole series have shown that such modifications can lead to compounds with potent anti-tumor activities.
Prodrug Design and Delivery System Concepts
Prodrug design is a strategy employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, instability, or rapid metabolism. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.
For this compound, several prodrug strategies could be conceptualized to enhance its therapeutic potential. If the compound suffers from poor aqueous solubility, a common issue with aromatic compounds, a water-soluble promoiety could be attached. For example, the N1-position of the indazole ring is a suitable site for derivatization. Attaching a phosphate (B84403) or an amino acid ester group could significantly increase water solubility, making the compound suitable for intravenous administration. These promoieties are typically cleaved by endogenous enzymes like phosphatases or esterases to release the active drug.
Another approach could be to design a prodrug to improve oral bioavailability. If the parent compound is subject to extensive first-pass metabolism, a promoiety could be attached to temporarily mask the metabolic site. For instance, if the phenyl ring is a site of hydroxylation, a cleavable group could be attached to protect it during its passage through the liver.
Furthermore, targeted delivery systems could be explored. This might involve conjugating this compound to a molecule that specifically targets a particular tissue or cell type, such as a tumor. This approach can enhance the therapeutic index by increasing the concentration of the active drug at the site of action while minimizing systemic exposure and associated side effects. While specific prodrugs of this compound have not been reported, the general principles of prodrug design offer a viable path for its further development.
Potential Therapeutic Applications based on Preclinical Research
The therapeutic potential of indazole derivatives is vast, with compounds from this class showing activity as anti-cancer agents, anti-inflammatory drugs, and treatments for neurological disorders. While specific preclinical data for this compound is limited in the public domain, the structural motifs present in the molecule suggest several potential therapeutic applications.
The indazole scaffold is a known "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. Many indazole-containing compounds have been investigated as protein kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against specific kinases involved in cancer progression.
Furthermore, as previously mentioned, a related compound, 5-(2-chlorophenyl)indazole, was identified as a TRPA1 antagonist, suggesting a potential role in the treatment of pain and inflammation. It is conceivable that this compound could also modulate the activity of ion channels or other receptors involved in nociception.
Preclinical evaluation of this compound would involve a battery of in vitro and in vivo assays to determine its biological activity. In vitro studies would include screening against a panel of kinases, receptors, and enzymes to identify its primary biological target. Subsequent cell-based assays would be used to assess its functional activity, such as inhibition of cancer cell proliferation or modulation of inflammatory pathways. Promising in vitro results would then be followed by in vivo studies in animal models of disease to evaluate efficacy and preliminary safety.
Intellectual Property and Patent Landscape Analysis in Drug Discovery
The intellectual property (IP) and patent landscape for a drug candidate is a critical aspect of its commercial development. A thorough analysis of existing patents is necessary to ensure freedom to operate and to identify opportunities for novel patent filings.
A search for patents specifically claiming this compound reveals its inclusion in various patent applications related to therapeutic agents. These patents often cover a broad genus of indazole derivatives for the treatment of various diseases. For instance, indazole compounds have been patented as inhibitors of protein kinases for the treatment of cancer and other proliferative diseases.
The novelty of a new patent application for a derivative of this compound would depend on several factors, including the novelty of the chemical structure, the unexpected therapeutic utility, or an improved pharmacological profile compared to existing compounds. For example, discovering that a specific analog has significantly higher potency or a unique mechanism of action could form the basis of a strong patent application.
The patent landscape for indazole derivatives is competitive, with numerous pharmaceutical companies and academic institutions actively researching this class of compounds. Therefore, a successful IP strategy would require careful navigation of existing patents and the generation of robust data to support the novelty and non-obviousness of any new inventions.
Multi-target Drug Design Approaches
Traditional drug discovery has often focused on a "one-target, one-drug" paradigm. However, for complex multifactorial diseases such as cancer and neurodegenerative disorders, a multi-target approach, where a single drug is designed to interact with multiple biological targets, is gaining traction. This approach can offer advantages in terms of enhanced efficacy and a lower likelihood of developing drug resistance.
The indazole scaffold, being a privileged structure, is well-suited for the design of multi-target agents. By strategically modifying the substituents on the indazole and phenyl rings of this compound, it may be possible to design a molecule that inhibits two or more targets involved in a particular disease pathway.
For example, in the context of cancer, a multi-target inhibitor could be designed to simultaneously block the activity of a key pro-survival kinase and a protein involved in angiogenesis. This dual action could lead to a more potent anti-tumor effect than inhibiting either target alone. The design of such molecules often involves computational modeling to predict the binding of the compound to multiple target proteins, followed by chemical synthesis and biological evaluation to validate the predictions.
While there are no specific reports of this compound being developed as a multi-target agent, its structural features provide a promising starting point for such endeavors. The exploration of its polypharmacology could uncover novel therapeutic opportunities for this intriguing molecule.
Current Limitations, Future Directions, and Emerging Research Opportunities in the Study of 5 Bromo 3 2 Chlorophenyl 1h Indazole
Identified Gaps and Challenges in Existing Research
While the indazole scaffold is a cornerstone in many medicinal chemistry programs, research into specific analogues like 5-Bromo-3-(2-chlorophenyl)-1H-indazole faces several hurdles. Much of the available data pertains to the indazole class as a whole, leaving a need for focused investigation into the unique properties of this specific substitution pattern.
Key Challenges in the Research of Indazole Derivatives:
Specificity and Off-Target Effects: A primary challenge for kinase inhibitors is achieving high specificity for the target kinase. worldscientific.com Many inhibitors interact with multiple kinases, which can lead to unforeseen side effects or toxicity. nih.gov The precise kinase inhibitory profile of this compound remains largely uncharacterized.
Acquired Resistance: In oncology, a significant limitation of targeted therapies like kinase inhibitors is the development of acquired resistance in cancer cells. nih.gov Future research must anticipate and investigate potential resistance mechanisms that could arise during treatment with this compound.
Pharmacokinetic Properties: Poor solubility and bioavailability are common issues for heterocyclic compounds. Extensive research is needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-likeness.
Synthetic Scalability: While various synthetic routes for indazole derivatives exist, developing an efficient, cost-effective, and scalable synthesis for large-scale production is a significant challenge that needs to be addressed for potential commercialization. hilarispublisher.com
| Challenge Area | Description | Relevance to this compound |
|---|---|---|
| Target Selectivity | The ability of the compound to inhibit a specific biological target (e.g., a kinase) without affecting others. | The specific kinase targets and the selectivity profile are currently unknown and require comprehensive screening. |
| Drug Resistance | The potential for target cells (e.g., cancer cells) to develop mutations or activate alternative pathways that render the compound ineffective. | Studies are needed to predict and identify potential resistance mechanisms to guide future combination therapies. |
| Bioavailability | The proportion of the administered compound that enters the systemic circulation to have an active effect. | The compound's solubility, absorption, and metabolic stability must be determined through in vitro and in vivo studies. |
| Synthetic Complexity | The efficiency, cost, and environmental impact of the chemical synthesis process for producing the compound. | Optimization of the synthesis pathway is required for further development and potential large-scale production. |
Advanced Methodologies for Compound Characterization and Evaluation
Future research on this compound will benefit significantly from the application of advanced analytical and computational techniques. These methodologies can provide deeper insights into its physicochemical properties, mechanism of action, and therapeutic potential.
Structural Characterization: Techniques such as single-crystal X-ray diffraction are invaluable for unambiguously determining the three-dimensional structure of the molecule. This information is critical for understanding its interaction with biological targets. Advanced NMR techniques, like 2D-NOESY, can help confirm specific structural isomers formed during synthesis. mdpi.com
Computational Modeling: In silico methods, including molecular docking and molecular dynamics simulations, can predict the binding affinity and mode of interaction of this compound with various protein targets, such as different kinases. mdpi.com These computational insights can guide further chemical modifications to enhance potency and selectivity.
High-Throughput Screening (HTS): HTS technologies enable the rapid screening of the compound against large panels of cancer cell lines or kinases. This allows for an efficient initial assessment of its activity spectrum and potential therapeutic indications.
ADMET Prediction: Early-stage in vitro and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can identify potential liabilities, allowing for structural modifications to improve the compound's pharmacokinetic and safety profiles before advancing to more complex studies.
Synergistic Research with Other Therapeutic Modalities
An important avenue for future research is exploring the potential of this compound in combination with other therapeutic agents. Synergistic interactions can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce required doses, thereby minimizing toxicity.
Combination with Chemotherapy: Investigating the compound's ability to sensitize cancer cells to traditional cytotoxic chemotherapy agents could lead to more effective treatment regimens.
Combination with Immunotherapy: There is growing interest in combining targeted therapies with immunotherapy. Research could explore whether inhibiting a specific kinase with this compound can modulate the tumor microenvironment to make it more susceptible to immune checkpoint inhibitors.
Hybrid Molecule Design: An emerging strategy involves creating hybrid molecules that incorporate the indazole scaffold with another pharmacophore. doi.org This approach aims to engage multiple targets simultaneously, which can be a powerful strategy for addressing complex diseases and drug resistance. doi.org
| Therapeutic Modality | Potential Synergistic Goal | Example Research Question |
|---|---|---|
| Standard Chemotherapy | Enhance cytotoxicity and overcome resistance. | Does pre-treatment with this compound increase the efficacy of doxorubicin (B1662922) in breast cancer cells? |
| Immunotherapy (e.g., PD-1 inhibitors) | Modulate the tumor microenvironment to enhance immune response. | Can this compound alter cytokine expression or immune cell infiltration in a tumor model? |
| Other Kinase Inhibitors | Block parallel signaling pathways to prevent escape and resistance. | Is there a synergistic effect when combining this compound with an inhibitor of a different key signaling pathway, such as PI3K or MEK? |
| PARP Inhibitors | Exploit synthetic lethality in cancers with specific DNA repair defects. | In BRCA-mutant cancer cells, does this compound show enhanced efficacy when combined with a PARP inhibitor like Niraparib? |
Translational Research Pathways from Bench to Potential Clinical Development
Translational research focuses on bridging the gap between basic scientific discoveries and their application in clinical practice. worldscientific.com For a compound like this compound, this involves a structured pathway from initial laboratory findings to potential evaluation in human subjects.
Key Stages in Translational Research:
Preclinical Proof-of-Concept: This initial stage involves comprehensive in vitro characterization to confirm the compound's mechanism of action and identify the most sensitive cancer cell lines. This is followed by efficacy studies in vivo using animal models (e.g., xenograft models in mice) to demonstrate anti-tumor activity.
Biomarker Identification: A crucial step is the identification of predictive biomarkers. These are measurable indicators, such as a specific gene mutation or protein expression level, that can help identify the patient population most likely to respond to the drug.
IND-Enabling Studies: Before a compound can be tested in humans, it must undergo rigorous Investigational New Drug (IND)-enabling studies. This includes formal toxicology and safety pharmacology studies in animal models to establish a safe starting dose for clinical trials.
Clinical Trials (Phase I-III): If preclinical data is promising and regulatory approval is granted, the compound can enter Phase I clinical trials to assess safety in a small group of patients. Subsequent Phase II and III trials evaluate its efficacy and compare it to existing treatments in larger patient populations.
The journey for this compound is at a very early stage. The immediate future direction lies in thorough preclinical validation to establish a solid biological rationale and safety profile before it can be considered for further translational development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
